molecular formula C11H10F3NO B11512346 N-cyclopropyl-4-(trifluoromethyl)benzamide

N-cyclopropyl-4-(trifluoromethyl)benzamide

Cat. No.: B11512346
M. Wt: 229.20 g/mol
InChI Key: BLJZGFYVMHVFHW-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(trifluoromethyl)benzamide is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a cyclopropyl group attached to a benzamide moiety, with a trifluoromethyl group at the para position of the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to inhibit osteoclast differentiation by affecting the RANKL-mediated signaling pathway . This inhibition is dependent on the lipophilicity of the compound, which influences its ability to interact with target proteins.

Comparison with Similar Compounds

N-cyclopropyl-4-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

N-cyclopropyl-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-3-1-7(2-4-8)10(16)15-9-5-6-9/h1-4,9H,5-6H2,(H,15,16)

InChI Key

BLJZGFYVMHVFHW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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